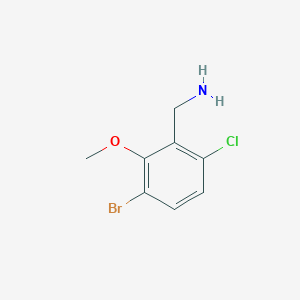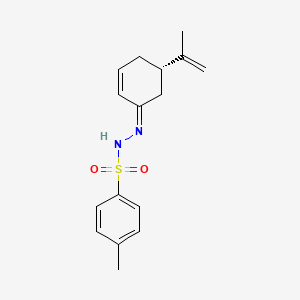
Trimebutine N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimebutine N-Oxide Hydrochloride is a derivative of trimebutine, a spasmolytic agent used primarily for the treatment of irritable bowel syndrome and other gastrointestinal disorders. This compound is known for its ability to regulate intestinal and colonic motility, providing relief from abdominal pain and discomfort .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimebutine N-Oxide Hydrochloride typically involves the oxidation of trimebutine to form the N-oxide derivative. This process can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions: Trimebutine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The formation of the N-oxide derivative from trimebutine.
Reduction: Potential reduction back to trimebutine under specific conditions.
Substitution: Possible substitution reactions involving the N-oxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Trimebutine N-Oxide.
Reduction: Trimebutine.
Substitution: Substituted trimebutine derivatives.
科学的研究の応用
Trimebutine N-Oxide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on gastrointestinal motility and potential therapeutic applications.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
作用機序
Trimebutine N-Oxide Hydrochloride exerts its effects by modulating the activity of smooth muscle cells in the gastrointestinal tract. It inhibits the influx of extracellular calcium ions and the release of calcium from intracellular stores, leading to decreased peristalsis and relief from spasms . Additionally, it binds to mu-opioid receptors, contributing to its spasmolytic effects .
類似化合物との比較
Trimebutine: The parent compound, used for similar therapeutic purposes.
Nortrimebutine: A metabolite of trimebutine with similar pharmacological activity.
Comparison: Trimebutine N-Oxide Hydrochloride is unique due to its N-oxide group, which may confer different pharmacokinetic and pharmacodynamic properties compared to trimebutine and its metabolites. This uniqueness makes it a valuable compound for specific research and therapeutic applications .
特性
分子式 |
C22H30ClNO6 |
|---|---|
分子量 |
439.9 g/mol |
IUPAC名 |
N,N-dimethyl-2-phenyl-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C22H29NO6.ClH/c1-7-22(23(2,3)25,17-11-9-8-10-12-17)15-29-21(24)16-13-18(26-4)20(28-6)19(14-16)27-5;/h8-14H,7,15H2,1-6H3;1H |
InChIキー |
SVBQHUVYWNVIGO-UHFFFAOYSA-N |
正規SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[N+](C)(C)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)





![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)


![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)

![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
